molecular formula C16H16N4O5S B3711549 [4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone

[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone

Cat. No.: B3711549
M. Wt: 376.4 g/mol
InChI Key: RUENKCAOXQOVRO-UHFFFAOYSA-N
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Description

[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a pyridinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the nitrophenylsulfonyl group. The final step involves the coupling of the pyridinylmethanone moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring and pyridinylmethanone moiety contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethanone
  • Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives

Uniqueness

Compared to similar compounds, [4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone offers a unique combination of functional groups that enhance its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c21-16(13-2-1-7-17-12-13)18-8-10-19(11-9-18)26(24,25)15-5-3-14(4-6-15)20(22)23/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUENKCAOXQOVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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